DL-Normetanephrine Sulfate
Description
Historical Context of Catecholamine Metabolism Discovery and Early Research
The journey to understanding catecholamine metabolism was a progressive unfolding of key enzymatic processes. Early in the 20th century, the prevailing thought was that adrenaline was inactivated through autooxidation. However, the pioneering work of Hermann Blaschko in the 1930s challenged this notion. He demonstrated that an enzymatic process was responsible for the degradation of adrenaline, leading to his discovery of monoamine oxidase (MAO). nih.gov This was a foundational moment, shifting the scientific focus toward biological systems of inactivation. nih.gov
Further advancements came with the identification of other crucial enzymes. In 1939, dopa decarboxylase was described, another key step in the catecholamine biosynthesis pathway. karger.comnih.govresearchgate.net The full picture of this pathway was later outlined by Blaschko, who proposed the now-familiar sequence from tyrosine to adrenaline. nih.gov A significant gap in knowledge, however, remained regarding the complete inactivation process of catecholamines, as MAO activity alone seemed insufficient. karger.com This gap was addressed in the 1950s with Julius Axelrod's discovery of catechol-O-methyltransferase (COMT), the enzyme responsible for the O-methylation of catecholamines. karger.comahajournals.org This discovery revealed that O-methylation was a major pathway for the metabolism of these hormones. ahajournals.org
Significance of DL-Normetanephrine Sulfate (B86663) in the Study of Neurotransmitter Homeostasis and Metabolism
DL-Normetanephrine Sulfate is a sulfated conjugate of normetanephrine (B1208972), which itself is an O-methylated metabolite of the neurotransmitter norepinephrine (B1679862). researchgate.netamegroups.org Its significance in research stems from its role as a stable, measurable endpoint of norepinephrine metabolism. The process of sulfation, which primarily occurs in the liver, increases the water solubility of normetanephrine and facilitates its excretion by the kidneys. rupahealth.comfrontiersin.org
The study of this compound and other conjugated metabolites helps researchers understand the balance between the release, reuptake, and degradation of catecholamines, which is fundamental to neurotransmitter homeostasis. nih.gov Alterations in the levels of these metabolites can indicate disruptions in these pathways, which are associated with various physiological and pathological states. nih.gov
Overview of Normetanephrine and its Conjugated Forms in Biological Systems
Normetanephrine is produced from norepinephrine through the action of the enzyme catechol-O-methyltransferase (COMT). rupahealth.comcaymanchem.com This conversion can happen in various tissues, including the adrenal medulla and at extraneuronal sites. rupahealth.comfrontiersin.org Once formed, normetanephrine can exist in a free (unconjugated) state or undergo further metabolism. rupahealth.com
The primary routes of further metabolism for normetanephrine are deamination by monoamine oxidase (MAO) and conjugation, most notably with sulfate. nih.govnih.gov The sulfated form, this compound, is a major end-product of norepinephrine metabolism. amegroups.org While free normetanephrine is a direct product of COMT activity, the sulfated conjugate reflects subsequent processing. frontiersin.org
In biological fluids such as plasma and urine, both free and conjugated forms of normetanephrine can be measured. researchgate.net The levels of free normetanephrine are typically much lower than those of its sulfate conjugate due to its rapid clearance. rupahealth.comfrontiersin.org The measurement of urinary deconjugated normetanephrine, which largely reflects the sulfate conjugate, provides a valuable, non-invasive tool for assessing norepinephrine metabolism. frontiersin.orgscielo.br It is important to note that a significant portion of urinary normetanephrine sulfate is derived from normetanephrine produced outside of the adrenal medulla. scielo.br
The differential measurement of free and conjugated forms provides distinct but complementary information. High levels of free normetanephrine can be indicative of tumors that produce and metabolize catecholamines, such as pheochromocytomas. endocrine.orgebi.ac.uk In contrast, the levels of conjugated forms like this compound offer a broader view of systemic norepinephrine turnover. scielo.br
Properties
CAS No. |
1215-29-8 |
|---|---|
Molecular Formula |
C9H13NO6S |
Molecular Weight |
263.27 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Dl Normetanephrine Sulfate
Role of Catechol-O-Methyltransferase (COMT) Isozymes in Normetanephrine (B1208972) Formation
The enzymatic conversion of norepinephrine (B1679862) to normetanephrine is catalyzed by Catechol-O-Methyltransferase (COMT). This enzyme facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring of norepinephrine. This methylation reaction is a primary pathway for the inactivation of circulating and neuronally released catecholamines.
COMT exists in two major isoforms: a soluble, cytoplasmic form (S-COMT) and a membrane-bound form (MB-COMT). Both isozymes are involved in the O-methylation of norepinephrine. While S-COMT is the more abundant form in most tissues, MB-COMT exhibits a higher affinity for catecholamine substrates, including norepinephrine. The differential expression and kinetic properties of these isozymes contribute to the regulation of catecholamine levels in various tissues.
Subcellular Localization of COMT Activity Relevant to Normetanephrine Synthesis
The subcellular localization of COMT activity is critical in determining its role in normetanephrine synthesis. S-COMT is predominantly found in the cytoplasm of various cells, including those in the liver, kidneys, and red blood cells. In these locations, it is primarily responsible for the metabolism of circulating catecholamines.
Conversely, MB-COMT is integrated into the membranes of the endoplasmic reticulum. Its strategic location in neuronal and extraneuronal tissues allows it to act on both newly synthesized and recaptured norepinephrine. In tissues with high sympathetic innervation, such as the heart and blood vessels, MB-COMT plays a significant role in the local inactivation of norepinephrine, thereby contributing to the formation of normetanephrine in close proximity to its site of release. The distinct localizations of S-COMT and MB-COMT ensure the efficient and widespread metabolism of norepinephrine to normetanephrine throughout the body.
Metabolic Fates and Degradation Pathways of Sulfated Normetanephrine
Alternative Metabolic Pathways of Normetanephrine (B1208972)
While sulfation represents a significant metabolic route for normetanephrine, it is not the sole pathway. Normetanephrine can undergo further degradation through other enzymatic processes, primarily involving oxidation. These alternative pathways contribute to the formation of various downstream metabolites.
The primary alternative metabolic route for normetanephrine involves the enzyme monoamine oxidase (MAO). amegroups.orgnih.gov MAO catalyzes the oxidative deamination of normetanephrine to form an unstable aldehyde intermediate, 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MOPEGAL). hmdb.canih.gov This intermediate is then rapidly metabolized further.
Following its formation, MOPEGAL is typically converted to one of two main products:
Vanillylmandelic acid (VMA): Through the action of aldehyde dehydrogenase, MOPEGAL is oxidized to VMA. amegroups.orgnih.gov VMA is a major end-product of both norepinephrine (B1679862) and epinephrine (B1671497) metabolism and is subsequently excreted in the urine. amegroups.orghealthmatters.io
3-methoxy-4-hydroxyphenylglycol (MHPG): Alternatively, MOPEGAL can be reduced by aldehyde or aldose reductase to form MHPG. amegroups.org MHPG itself can be a final excretory product or can be oxidized to VMA, often in the liver by alcohol dehydrogenase. amegroups.org
Therefore, the metabolism of normetanephrine is a branching pathway where it can either be conjugated with sulfate (B86663) to form normetanephrine sulfate or be deaminated by MAO to enter a pathway leading to MHPG and ultimately VMA. amegroups.orgnih.gov The relative importance of these pathways can vary depending on tissue-specific enzyme expression. For instance, sympathetic nerves primarily contain MAO but not catechol-O-methyltransferase (COMT), the enzyme that forms normetanephrine from norepinephrine. nih.gov Conversely, adrenal chromaffin cells contain both MAO and COMT, allowing for the complete degradation pathway to VMA to occur within these cells. nih.govnih.gov
| Initial Substrate | Enzyme | Intermediate/Product | Final Metabolite(s) | Reference(s) |
|---|---|---|---|---|
| Normetanephrine | Monoamine Oxidase (MAO) | 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) | - | hmdb.canih.gov |
| 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) | Aldehyde Dehydrogenase | Vanillylmandelic acid (VMA) | VMA | amegroups.orgnih.gov |
| 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) | Aldehyde/Aldose Reductase | 3-methoxy-4-hydroxyphenylglycol (MHPG) | MHPG, VMA | amegroups.org |
Desulfation Mechanisms and Enzymes (Sulfohydrolases/Sulfatases)
The removal of the sulfate group from DL-Normetanephrine Sulfate, a process known as desulfation or deconjugation, is a critical step in its catabolism and is required for certain analytical methods. researchgate.net This hydrolysis is catalyzed by a class of enzymes known as sulfatases (or sulfohydrolases).
The primary enzymes responsible for the desulfation of sulfated catecholamines, including normetanephrine sulfate, are arylsulfatases. nih.govnih.gov Research has specifically identified arylsulfatase A (ARSA) and arylsulfatase B (ARSB) as capable of acting on these substrates. nih.gov A study using purified human kidney arylsulfatases A and B demonstrated that both enzymes could hydrolyze catecholamine sulfates, including noradrenaline 3-sulfate, which is structurally analogous to normetanephrine sulfate. nih.gov These enzymes are typically located within lysosomes, cellular organelles responsible for the degradation of macromolecules. mdpi.com
The enzymatic hydrolysis of the sulfate ester bond releases free, unconjugated normetanephrine and an inorganic sulfate ion. This process is essential for breaking down the conjugated metabolite. In laboratory settings, this desulfation is often accomplished chemically through acid hydrolysis (e.g., using perchloric acid at high temperatures) as an alternative to enzymatic methods. researchgate.netunil.ch Studies comparing the two methods have found that both can be effective for the complete deconjugation of sulfated metanephrines, provided that optimal conditions are met. researchgate.net The enzymatic hydrolysis rate is dependent on the specific analyte, with research showing the rate for sulfated metanephrine (B195012) (S-MN) to be slower than that for sulfated normetanephrine (S-NMN). researchgate.net
| Enzyme | Source | Substrate(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Arylsulfatase A (ARSA) | Human Kidney | Adrenaline 3-sulfate, Noradrenaline 3-sulfate | Exhibited Michaelis-Menten kinetics; hydrolyzed substrates at a lower maximal rate compared to its primary substrate, cerebroside 3-sulfate. | nih.gov |
| Arylsulfatase B (ARSB) | Human Kidney | Adrenaline 3-sulfate, Noradrenaline 3-sulfate | Exhibited Michaelis-Menten kinetics; hydrolyzed substrates at a maximal rate similar to its primary substrate, UDP-N-acetylgalactosamine 4-sulfate. | nih.gov |
| Arylsulfatase (General) | Commercial (from Helix pomatia) | Endogenous urinary sulfated metanephrines | Used for enzymatic hydrolysis to cleave the sulfate moiety prior to measurement of total metanephrines. | researchgate.netnih.gov |
Excretory Pathways of this compound in Research Models
Research across various models indicates that the primary route for the elimination of this compound from the body is through renal excretion into the urine. frontiersin.orgnih.gov Following its formation, largely through the action of sulfotransferase SULT1A3 in gastrointestinal and other tissues, normetanephrine sulfate circulates in the plasma before being cleared by the kidneys. frontiersin.orgnih.govrupahealth.com
Studies in canine models have provided specific insights into the renal handling of normetanephrine. One investigation measured the arterial delivery, urinary excretion rate, and renal venous return of unconjugated normetanephrine in anesthetized dogs. The results showed a net production of normetanephrine by the kidney itself. ahajournals.org Crucially, the clearance of normetanephrine was found to exceed that of creatinine (B1669602), both before and after volume expansion, indicating that its presence in urine is not solely due to glomerular filtration. ahajournals.org This suggests that active tubular secretion contributes to the urinary excretion of normetanephrine, which is then available for sulfation or is excreted in its free form. ahajournals.org The vast majority of normetanephrine found in urine is in its sulfate-conjugated form. scielo.br
Another study focusing on canine models evaluated the stability of normetanephrine in urine samples stored under various conditions, reinforcing the importance of urinary analysis for this metabolite. nih.gov The slow clearance of sulfate-conjugated metabolites like normetanephrine sulfate by the kidneys, compared to the rapid clearance of the free forms, leads to their accumulation and predominance in urine. rupahealth.comwardelab.com Therefore, urinary excretion represents the terminal step in the metabolic pathway for a significant portion of the normetanephrine produced in the body.
| Parameter | Condition | Observation/Result | Implication | Reference(s) |
|---|---|---|---|---|
| Renal Handling | Baseline (Anesthetized Dog) | Net production of normetanephrine by the kidney. | The kidney is a site of normetanephrine synthesis, not just excretion. | ahajournals.org |
| Urinary Clearance | Baseline & Volume Expansion | Clearance of normetanephrine exceeded creatinine clearance. | Urinary normetanephrine is derived from both glomerular filtration and active tubular secretion. | ahajournals.org |
| Urinary Excretion Rate | Baseline | 1.252 ± 0.225 ng/min/g Kidney Weight | Quantifies the rate of normetanephrine elimination via urine. | ahajournals.org |
| Urinary Excretion Rate | Post-Volume Expansion | 1.951 ± 0.352 ng/min/g Kidney Weight | Demonstrates that physiological conditions can alter excretion rates. | ahajournals.org |
| Compound Name |
|---|
| This compound |
| Normetanephrine |
| Norepinephrine |
| Epinephrine |
| Monoamine Oxidase (MAO) |
| 3-methoxy-4-hydroxyphenylglycolaldehyde (MOPEGAL) |
| Vanillylmandelic acid (VMA) |
| Aldehyde Dehydrogenase |
| 3-methoxy-4-hydroxyphenylglycol (MHPG) |
| Aldehyde Reductase |
| Aldose Reductase |
| Alcohol Dehydrogenase |
| Catechol-O-methyltransferase (COMT) |
| Arylsulfatase A (ARSA) |
| Arylsulfatase B (ARSB) |
| Noradrenaline 3-sulfate |
| Perchloric acid |
| Sulfotransferase SULT1A3 |
| Creatinine |
| Adrenaline 3-sulfate |
| Cerebroside 3-sulfate |
| UDP-N-acetylgalactosamine 4-sulfate |
Analytical Methodologies for Dl Normetanephrine Sulfate in Academic Research
Sample Preparation Strategies for Biological Matrices (e.g., plasma, urine, tissue homogenates)
The initial and critical step in the analysis of DL-Normetanephrine Sulfate (B86663) is the meticulous preparation of the biological sample. This process is designed to extract the analyte from complex matrices such as plasma, urine, and tissue homogenates, while removing interfering substances that could compromise the accuracy of subsequent analyses. Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govbohrium.com More recent advancements have introduced methods like solid-phase microextraction (SPME), liquid-liquid microextraction (LLME), and dispersive solid-phase extraction (DSPE) to enhance automation and miniaturization. nih.govbohrium.com
Considerations for Acid Hydrolysis or Enzymatic Deconjugation
In biological systems, normetanephrine (B1208972) exists in both a free form and as a sulfate conjugate. To measure the total normetanephrine concentration, the sulfate group must be cleaved from DL-Normetanephrine Sulfate, a process known as deconjugation. This is typically achieved through either acid hydrolysis or enzymatic deconjugation. nih.govresearchgate.netnih.gov
Acid hydrolysis involves heating the sample in the presence of an acid, such as perchloric acid. nih.govresearchgate.net Research has shown that complete deconjugation of sulfated metanephrines, including normetanephrine, is achieved after 30 minutes of incubation with 0.1M boiling perchloric acid. nih.govresearchgate.netresearchgate.net A previously standard 10-minute acid hydrolysis has been found to be insufficient, potentially leading to an underestimation of metanephrine (B195012) concentrations by as much as 30%. nih.govresearchgate.net
Enzymatic deconjugation utilizes a sulfatase enzyme to catalyze the removal of the sulfate group. nih.govresearchgate.net The efficiency of this method is dependent on both the incubation time and the concentration of the sulfatase enzyme. nih.govresearchgate.netresearchgate.net Studies indicate that the rate of hydrolysis can be analyte-dependent. nih.govresearchgate.net For instance, achieving full hydrolysis of the sulfate moiety for sulfated normetanephrine (S-NMN), sulfated metanephrine (S-MN), and sulfated methoxytyramine (B1233829) (S-MT) requires specific enzyme concentrations and incubation times. researchgate.net One study found that 0.16 U of sulfatase added to 0.2 mL of plasma for 30 minutes was optimal for the complete hydrolysis of all three sulfated metanephrines. researchgate.net While enzymatic treatment may have higher initial costs, it can offer a faster turnaround time as it may not require subsequent protein precipitation or pH adjustment steps before SPE. researchgate.net
Both acid and enzymatic treatments are considered equivalent and effective for the deconjugation of sulfated metanephrines, provided that optimized protocols for each method are strictly followed. nih.govresearchgate.net
Solid-Phase Extraction (SPE) Techniques
Following deconjugation, solid-phase extraction (SPE) is a widely used technique to clean up the sample and concentrate the analyte of interest. nih.govbohrium.com This chromatographic technique separates components of a mixture based on their physical and chemical properties. For normetanephrine and other catecholamine metabolites, weak cation exchange (WCX) SPE is a common approach. scielo.br Some methods utilize mixed-mode SPE, which combines different retention mechanisms to achieve higher selectivity and cleaner extracts. waters.comsepscience.com For example, a mixed-mode weak cation exchange SPE protocol has been successfully used for the extraction of catecholamines and metanephrine metabolites from plasma. sepscience.com
In some applications, online SPE systems are directly coupled with the analytical instrument, which automates the extraction process and reduces sample handling. thermofisher.comwaters.com This can be particularly beneficial for high-throughput clinical research laboratories. waters.com The use of specific SPE cartridges, such as Oasis WCX µElution plates, allows for elution in very small volumes, thereby concentrating the sample without the need for time-consuming evaporation and reconstitution steps. waters.com
Chromatographic Separation Techniques
After sample preparation, chromatographic techniques are employed to separate DL-Normetanephrine from other components in the extract before detection. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) has been a cornerstone for the analysis of normetanephrine and other catecholamines for many years. researchgate.netjasco-global.comresearchgate.net This method offers good sensitivity and selectivity for electrochemically active compounds like normetanephrine. researchgate.net The separation is typically achieved on a reversed-phase column, and the eluting compounds are detected by an electrochemical cell that measures the current generated by their oxidation or reduction. researchgate.netresearchgate.net
The use of a dual-series electrode arrangement with differential current measurement can significantly improve the specificity of the assay by minimizing interference from other endogenous or exogenous compounds. researchgate.net While effective, HPLC-ECD methods can be labor-intensive and may require longer chromatographic run times to resolve interferences. lcms.cz
Table 1: Comparison of Reported HPLC-ECD Methods for Urinary Metanephrine (MN) and Normetanephrine (NMN) Quantification
| Year | Extraction Technique | Linear Assay Range (ng/mL) | LLOQ (ng/mL) | Run Time (min) | Reference |
|---|---|---|---|---|---|
| 1982 | Acid Hydrolysis and Ion exchange resins | 5-500 | 5 | N/A | nih.gov |
| 2025 | Liquid-liquid extraction | 10-2000 | 10 | 9 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of normetanephrine and other metabolites in biological fluids due to its superior sensitivity, specificity, and high throughput. scielo.brnih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers even faster analysis times and better resolution compared to traditional HPLC. waters.comwaters.com
In LC-MS/MS, after chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and then detected by a tandem mass spectrometer. nih.govnih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for normetanephrine, which provides a high degree of certainty in its identification and quantification. scielo.brnih.gov This high specificity reduces the likelihood of interference from other compounds, allowing for shorter chromatographic run times. mdpi.com
LC-MS/MS methods have been developed for the simultaneous quantification of normetanephrine and other catecholamines and their metabolites in various biological matrices. scielo.brthermofisher.com These methods often demonstrate excellent linearity, accuracy, and precision over a wide range of concentrations. scielo.brnih.gov
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Plasma Free Metanephrines
| Analyte | Linearity Range (nmol/L) | Limit of Detection (nmol/L) |
|---|---|---|
| Normetanephrine (NMN) | up to 23.0 | <0.1 |
| Metanephrine (MN) | up to 23.0 | <0.1 |
| 3-Methoxytyramine (3-MT) | up to 23.0 | <0.1 |
Data from a study using off-line solid phase extraction and hydrophilic interaction chromatography. nih.gov
To overcome challenges associated with the analysis of polar compounds like normetanephrine, which can exhibit poor retention on traditional reversed-phase columns, several strategies have been developed. waters.com
Derivatization is a technique where the analyte is chemically modified to improve its chromatographic properties or enhance its detection. izasascientific.comnih.gov For instance, derivatizing normetanephrine can increase its retention on a reversed-phase column and improve its ionization efficiency in the mass spectrometer, leading to significantly higher sensitivity. izasascientific.comnih.gov One study reported a 4 to 30-fold increase in sensitivity for metanephrines after derivatization with propionic anhydride. nih.govresearchgate.net This approach can also enhance specificity by shifting the mass-to-charge ratio of the analyte, thereby moving it away from potential interferences. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of polar compounds. waters.comwaters.com HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. researchgate.net This technique provides good retention for polar analytes like normetanephrine and can offer different selectivity compared to reversed-phase chromatography, which can be advantageous for resolving critical pairs of compounds, such as normetanephrine and epinephrine (B1671497). waters.comwaters.com HILIC has been shown to reduce matrix effects and improve resolution in the analysis of urinary and plasma catecholamines and metanephrines. waters.com
Method Validation in Research Contexts: Linearity, Precision, Accuracy, Selectivity, and Stability
The robust quantification of this compound in academic research relies on meticulously validated analytical methods. Given that normetanephrine is predominantly present in biological fluids like urine as a sulfate conjugate, analytical methods often measure the total or fractionated amount after a hydrolysis step, which cleaves the sulfate group to yield free normetanephrine. unil.ch Therefore, validation parameters typically apply to the measurement of the resulting normetanephrine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant methodology, valued for its high sensitivity and specificity. nih.gov The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose. Key parameters assessed during validation include linearity, precision, accuracy, selectivity, and stability. scielo.brnih.gov
Linearity establishes the relationship between the concentration of the analyte and the analytical signal, confirming that the response is proportional over a specified range. Research studies consistently demonstrate excellent linearity for normetanephrine analysis across various concentration ranges relevant to research applications. scielo.brnih.gov Calibration curves are typically generated using multiple concentration levels, and a correlation coefficient (r²) of >0.99 is a common acceptance criterion. scielo.brnih.gov
Table 1: Examples of Linearity in Normetanephrine Quantification
| Matrix | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Source(s) |
|---|---|---|---|---|
| Human Plasma | LC-MS/MS | 50 - 10,000 pg/mL | ≥ 0.99 | scielo.br |
| Human Plasma | LC-MS/MS | 0.08 - 100.0 nmol/L | > 0.99 | nih.gov |
| Urine | LC-MS/MS | 10 - 5,000 µg/L | Not specified, but consistent linearity reported | oup.com |
| Urine | LC-MS/MS | Linear up to 15,000 nmol/L | Not specified | nih.govresearchgate.net |
| 24-h Urine | LC-MS/MS | 1 - 1,000 ng/mL | > 0.99 | nih.gov |
| 24-h Urine | RP-HPLC-PDA | 10 - 2,000 ng/mL | > 0.99 | nih.govnih.gov |
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at two levels: intra-assay (within-run) and inter-assay (between-run or between-day) precision. scielo.brnih.gov Low CV values indicate high precision.
Table 2: Intra- and Inter-Assay Precision for Normetanephrine Quantification
| Matrix | Analytical Method | Precision Type | Concentration Level(s) | CV (%) / RSD (%) | Source(s) |
|---|---|---|---|---|---|
| Human Plasma | LC-MS/MS | Intra-assay & Inter-assay | Not specified | 0.4 - 6.9% & 0.9 - 6.6% respectively | scielo.br |
| Human Plasma | LC-MS/MS | Intra-assay | Two QC levels | 2.78 - 3.55% | nih.gov |
| Human Plasma | LC-MS/MS | Inter-assay | Two QC levels | 4.00 - 7.50% | nih.gov |
| Urine | LC-MS/MS | Within-run & Between-day | Not specified | ≤ 1.9% & ≤ 2.5% respectively | nih.govresearchgate.net |
| 24-h Urine | LC-MS/MS | Intra-day & Inter-day | Three QC levels | < 8% | nih.gov |
| Urine | LC-MS/MS | Intra-assay & Total | Three concentration levels | < 10% for normetanephrine | researchgate.net |
Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage of the analyte recovered by the assay is calculated. oup.com Accuracy can also be assessed by comparing results to certified reference materials or external quality control samples. scielo.br
Table 3: Accuracy/Recovery Data in Normetanephrine Quantification
| Matrix | Analytical Method | Method of Assessment | Accuracy/Recovery (%) | Source(s) |
|---|---|---|---|---|
| Human Plasma | LC-MS/MS | Accuracy (Bias) | -7.50% to -2.25% | nih.gov |
| Human Plasma | LC-MS/MS | Recovery | 106.5% | scielo.br |
| Urine | LC-MS/MS | Recovery | 91 - 114% | oup.com |
| 24-h Urine | LC-MS/MS | Recovery | 89.7 - 106.4% | nih.gov |
| 24-h Urine | RP-HPLC-PDA | Recovery | 87.5% | nih.gov |
| Urine | UPLC-MS/MS | Recovery | 109% (range 90-117%) | waters.com |
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering components in the sample matrix. nih.gov In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation (based on retention time) and mass spectrometric detection using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.govnih.gov Researchers test for selectivity by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and by spiking the matrix with structurally similar compounds to confirm resolution. nih.govnih.gov
Stability of the analyte in the biological matrix is critical for ensuring the integrity of the results, from sample collection through to analysis. Stability studies for normetanephrine have been conducted under various storage conditions. Research indicates that while catecholamines can be unstable, their methylated metabolites like normetanephrine show greater chemical stability. nih.gov For instance, urinary metanephrines are generally stable in unpreserved urine for up to one week at room temperature. oup.com However, for longer-term storage and for the analysis of free catecholamines alongside their metabolites, acidification (e.g., to pH 2.0-3.0) and freezing are recommended to prevent degradation. nih.govresearchgate.net One comprehensive study found that normetanephrine in both plasma and urine was stable for 24 hours at room temperature, for 8 days at 4°C or -20°C, and for at least 7 months at -80°C. jlmqa.org
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (ID-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the absolute quantification of this compound in research settings. nih.govlcms.cz This technique provides high specificity, accuracy, and sensitivity, which is crucial for measuring low physiological concentrations in complex biological matrices like plasma and urine. scielo.br
The fundamental principle of ID-MS involves the addition of a known quantity of a stable, isotopically labeled version of the analyte to the sample prior to any processing or extraction. For normetanephrine, a commonly used internal standard is deuterated normetanephrine (e.g., d3-normetanephrine). oup.comnih.gov This isotopically labeled standard is chemically identical to the endogenous (unlabeled) analyte and therefore behaves identically during all sample preparation steps, including extraction, derivatization, and chromatographic separation.
Because the labeled internal standard is subject to the same potential sample loss or matrix effects as the endogenous analyte, the ratio of the unlabeled analyte to the labeled internal standard remains constant throughout the analytical procedure. The mass spectrometer can differentiate between the unlabeled analyte and the labeled internal standard due to their mass difference. By measuring the ratio of the signal intensity of the endogenous normetanephrine to that of the known amount of added d3-normetanephrine, the absolute concentration of the endogenous analyte in the original sample can be calculated with high precision and accuracy. scielo.broup.com This method effectively corrects for variations in extraction recovery and ion suppression or enhancement, which are common challenges in quantitative mass spectrometry.
Physiological and Pathophysiological Roles in Basic and Translational Research Models
DL-Normetanephrine Sulfate (B86663) as an Indicator of Catecholamine Metabolism Dynamics in Animal Models
DL-Normetanephrine sulfate is a significant metabolite in the complex cascade of catecholamine metabolism, primarily reflecting the breakdown of norepinephrine (B1679862). In various animal models, its measurement provides a crucial window into the dynamics of the sympathoadrenal system. Normetanephrine (B1208972) is formed from norepinephrine through the action of the enzyme catechol-O-methyltransferase (COMT). nih.govamegroups.cn Subsequently, it undergoes sulfation, a process of conjugation with sulfate, which primarily occurs in the liver and gastrointestinal tissues. rupahealth.comfrontiersin.orgresearchgate.net This sulfated form is then readily excreted by the kidneys. rupahealth.com
In the rat brain, studies have shown that after the administration of radiolabeled normetanephrine, the major metabolite recovered is the sulfate conjugate of 3-methoxy-4-hydroxyphenylglycol (MHPG-SO4). nih.gov This indicates that in the brain, normetanephrine is primarily metabolized through deamination and subsequent sulfation. nih.gov This pathway is also a significant route for the metabolism of norepinephrine itself. nih.gov
The measurement of urinary normetanephrine, which is largely in the sulfated form, serves as an index of norepinephrine released during sympathetic nervous system activity. ahajournals.orgnih.gov However, it's important to note that a substantial portion of normetanephrine-sulfate originates from the sulfation of normetanephrine produced outside of the adrenal medulla or tumor tissues in pathological models. scielo.brscielo.br This can dilute the signal specifically from the adrenal glands or neuroendocrine tumors. frontiersin.org
Animal models of neuroblastoma, a type of childhood tumor, have been instrumental in understanding catecholamine metabolism. In patient-derived xenograft (PDX) models in mice, the plasma levels of metanephrines, including normetanephrine, were comparable to those in the human patients from whom the tumors were derived. oncotarget.com Interestingly, these studies revealed a difference in conjugation, with murine plasma showing a higher fraction of glucuronidated metanephrines, while human plasma has a predominance of sulfated forms. oncotarget.com
Interactive Table 1: Urinary Excretion of Norepinephrine Metabolites in Wistar Rats
This table displays the 24-hour urinary excretion rates of normetanephrine (NMN) and 3-methoxy-4-hydroxyphenylglycol (MHPG) sulfate in normotensive and hypertensive Wistar rats. Data is presented as mean ± standard error.
| Group | NMN (µg/24 hours) | MHPG Sulfate (µg/24 hours) |
| Normotensive | 1.61 ± 0.2 | 65.6 ± 4.3 |
| Hypertensive | 1.45 ± 0.2 | 57.4 ± 5.4 |
Data sourced from a study on catecholamine metabolism in hypertensive rats. ahajournals.org
Investigations into its Role in Neuroendocrine Regulation
This compound plays a significant role as a biomarker in research investigating neuroendocrine function and dysregulation. The sympathoadrenal system, a critical component of the neuroendocrine axis, is responsible for the "fight or flight" response, involving the release of catecholamines like norepinephrine and epinephrine (B1671497). escholarship.org Normetanephrine, as a direct metabolite of norepinephrine, provides a more stable indicator of norepinephrine turnover than the parent catecholamine itself, which can be released intermittently. nih.gov
In research models, particularly those involving neuroendocrine tumors such as pheochromocytomas and paragangliomas, the measurement of normetanephrine and its sulfated conjugate is paramount. frontiersin.org These tumors often produce excessive amounts of catecholamines. oup.com The continuous production of normetanephrine within these tumor cells, independent of episodic catecholamine release, makes it a sensitive marker. nih.gov
Animal studies have been crucial in elucidating the pathways of catecholamine metabolism and the significance of their metabolites in neuroendocrine regulation. For instance, studies in rats have demonstrated that the adrenal medulla is a major source of normetanephrine. scielo.brnih.gov This is due to the presence of COMT within adrenomedullary cells, which metabolizes norepinephrine to normetanephrine before its release into circulation. scielo.br This intrinsic metabolism within the adrenal gland underscores the importance of normetanephrine as a marker of adrenal medullary activity. mdpi.com
Furthermore, research on the effects of hypoxia in rats has shown distinct responses of the sympathetic nervous system and the adrenal medulla depending on the severity and duration of the oxygen deprivation. jci.org These studies utilize measurements of catecholamine metabolites to dissect the complex neuroendocrine regulatory responses to physiological stressors.
Comparative Studies of this compound Metabolism Across Species
The metabolism of this compound exhibits notable variations across different animal species, which is a critical consideration in translational research. While sulfation is a major conjugation pathway in humans, other species may utilize different metabolic routes. oncotarget.com
A prominent example of this inter-species difference is seen in studies comparing human and murine models. In human plasma, the sulfonated forms of metanephrines, including normetanephrine sulfate, are predominant. oncotarget.com In contrast, murine plasma displays a higher proportion of glucuronidated forms of these metabolites. oncotarget.com This highlights a significant difference in the conjugation enzymes and their activities between the two species.
In horses, catecholamine metabolites are primarily glucuroconjugated rather than sulfoconjugated, a remarkable difference compared to humans and other species. wiley.com This finding emphasizes the need for species-specific reference ranges and metabolic profiles when studying neuroendocrine function.
Studies in dogs have focused on the utility of urinary normetanephrine for diagnosing conditions like pheochromocytoma. nih.govresearchgate.net Research has been conducted to validate ELISA assays for quantifying urinary normetanephrine in dogs, suggesting it as a potential cost-effective alternative to more complex methods like HPLC. nih.gov
In cats, research into plasma and urinary metanephrines is less extensive. However, one study established baseline values for plasma free metanephrine (B195012) and normetanephrine in healthy cats, providing a foundation for future clinical applications in diagnosing feline pheochromocytoma. ulisboa.pt
Interactive Table 2: Median Plasma and Urinary Metanephrine/Normetanephrine Levels in Healthy Adult Cats
This table presents the median values and interquartile ranges (IQR) for plasma metanephrine (PL-MN), plasma normetanephrine (PL-NMN), urinary metanephrine to creatinine (B1669602) ratio (U-MN/Creat), and urinary normetanephrine to creatinine ratio (U-NMN/Creat) in a population of healthy adult cats.
| Parameter | Median Value | Interquartile Range (IQR) |
| PL-MN (nmol/L) | 2.73 | 2.37 |
| PL-NMN (nmol/L) | 7.02 | 5.2 |
| U-MN/Creat (µg/g) | 70 | 70 |
| U-NMN/Creat (µg/g) | 139 | 77 |
Data sourced from a pilot study on plasma and urinary metanephrines in healthy cats. ulisboa.pt
Modulation of Autonomic Nervous System Activity in Research Settings
This compound levels are modulated in response to changes in autonomic nervous system activity in various research settings. The autonomic nervous system, which controls involuntary bodily functions, is composed of the sympathetic and parasympathetic branches. The sympathetic nervous system, when activated, leads to the release of norepinephrine. nih.gov
Measurement of normetanephrine provides an index of norepinephrine released as a result of sympathetic nervous system activity. nih.gov In research, this is utilized to assess the impact of different stimuli or conditions on sympathetic tone. For instance, studies have investigated the link between vitamin D status and autonomic nervous system activity, using plasma metanephrines as markers. mdpi.com
Experimental models have shown that various factors can influence autonomic activity and consequently normetanephrine levels. For example, in dogs, the stress of a clinical environment can lead to higher urinary normetanephrine-to-creatinine ratios, especially in animals unaccustomed to the setting. researchgate.net This highlights the sensitivity of this marker to acute stressors that activate the sympathetic nervous system.
In research on diabetic cardiomyopathy in rats, alterations in norepinephrine turnover and metabolism were observed, indicating increased sympathetic activity in this disease state. ahajournals.org The study found increased activities of the enzymes involved in both the synthesis and metabolism of norepinephrine, including COMT. ahajournals.org
Role in Stress Response Pathways in Experimental Models
This compound is a key metabolite in the biochemical cascade of the stress response. During stressful events, the sympathoadrenal system is activated, leading to the release of catecholamines to prepare the body for a "fight or flight" response. escholarship.org The subsequent metabolism of these catecholamines results in the formation of metabolites like normetanephrine sulfate.
In experimental models, researchers induce various forms of stress to study the physiological and neurochemical changes that occur. For example, in rats subjected to hemorrhagic stress, alterations in norepinephrine turnover in the central nervous system were observed, which were related to the state of the peripheral sympathoadrenal system. nih.gov
Studies using immobilization stress in rats have also provided insights into the catecholaminergic response. escholarship.org These models allow for the detailed examination of changes in catecholamine synthesis, release, and metabolism in different tissues.
The response of the sympathoadrenal system to stress can be complex and multifaceted. For instance, research on rats exposed to hypoxia demonstrated that the degree and duration of oxygen deprivation influenced the activation of the sympathetic nervous system and the adrenal medulla differently. jci.org Such studies rely on the measurement of catecholamine metabolites, including normetanephrine, to delineate these intricate response pathways. jci.org The use of pharmacological agents that inhibit specific enzymes in the catecholamine metabolic pathway can further help to dissect the roles of different components of the stress response. up.pt
Enzymology and Molecular Biology of Normetanephrine Sulfation
Genetic Polymorphisms of Sulfotransferases (SULTs) Affecting Normetanephrine (B1208972) Sulfation
Inherited variations in the genes encoding sulfotransferases can lead to significant interindividual differences in the metabolism of endogenous compounds like normetanephrine. nih.gov The gene for SULT1A3, the primary enzyme responsible for normetanephrine sulfation, is known to be polymorphic. nih.govnih.gov Single nucleotide polymorphisms (SNPs) can alter the enzyme's stability, substrate affinity, and catalytic efficiency, thereby affecting the rate of sulfation. maayanlab.cloud
A key example is a non-synonymous SNP that results in a lysine (B10760008) to asparagine substitution at amino acid position 234 (Lys234Asn). nih.gov This variant was identified in a study of African-American subjects and was shown to have significant functional consequences. nih.gov Cells expressing the Asn234 variant enzyme exhibited only 28% of the activity of the wild-type (Lys234) enzyme. nih.gov This decrease in activity was accompanied by a reduction in the amount of enzyme protein to 54% of the wild-type level, which was attributed, at least in part, to accelerated degradation of the variant protein through a proteasome-mediated pathway. nih.gov However, this specific polymorphism did not significantly alter the enzyme's affinity (apparent Kₘ values) for either dopamine (B1211576) or the PAPS cosubstrate. nih.gov
Studies have identified numerous other SNPs in the SULT1A3 gene, including missense coding SNPs that result in allozymes with differential sulfating activity toward catecholamines. nih.govnih.gov The existence of these genetic polymorphisms highlights a molecular basis for ethnic-specific and individual differences in catecholamine metabolism, which may influence disease susceptibility and response to drugs. nih.govnih.govnih.gov
| Polymorphism | Amino Acid Change | Population Studied | Allele Frequency | Functional Consequence |
|---|---|---|---|---|
| c.700A>G | Lys234Asn | African-American | 4.2% | Enzyme activity reduced to 28% of wild-type; Protein level reduced to 54% of wild-type nih.gov |
Regulation of Gene Expression for COMT and SULTs in Research Models
The availability of normetanephrine and the capacity for its sulfation are dependent on the expression levels of Catechol-O-methyltransferase (COMT), the enzyme that produces normetanephrine, and the sulfotransferases (SULTs) that metabolize it. The regulation of the genes encoding these enzymes is complex and is an active area of investigation.
A single gene encodes for COMT, but it produces two distinct protein forms: a soluble, cytosolic form (S-COMT) and a membrane-bound form (M-COMT). oup.com This is achieved through the use of alternative transcription initiation sites, resulting in an M-COMT protein that has an additional 50 amino acids at its N-terminus. oup.com The cytosolic S-COMT generally shows a lower affinity but higher capacity for catecholamines compared to M-COMT. oup.com
Recent research in cellular models has shed light on the post-transcriptional regulation of the COMT gene by microRNAs (miRNAs). nih.gov miRNAs are small non-coding RNAs that can bind to messenger RNA (mRNA) and inhibit protein translation or promote mRNA degradation. nih.gov In a study using the SH-SY5Y human neuroblastoma cell line as a model, specific miRNAs were shown to directly target and regulate COMT gene expression. Transfection of these cells with miR-30a-5p and miR-34a-5p mimics led to a significant decrease in COMT mRNA levels. nih.gov Conversely, transfection with a miR-30e-5p mimic resulted in a significant increase in COMT expression. nih.gov RNA-immunoprecipitation experiments confirmed that miR-30a-5p and miR-34a-5p directly bind to COMT mRNA, validating them as regulators. nih.gov
The regulation of SULT genes is generally less understood, and for many, the specific DNA sequences that promote or regulate their transcription have not been fully defined. oup.com However, for SULT1A3, evidence suggests that its expression can be modulated by hormonal signals, such as glucocorticoids, and by bile acid-activated receptors like the Farnesoid X receptor (FXR). maayanlab.cloud
| microRNA | Effect on COMT mRNA Expression | Mechanism |
|---|---|---|
| miR-30a-5p | Significant Decrease nih.gov | Direct target, leads to suppression/degradation nih.gov |
| miR-34a-5p | Significant Decrease nih.gov | Direct target, leads to suppression/degradation nih.gov |
| miR-30e-5p | Significant Increase nih.gov | Mechanism not fully elucidated, may involve indirect effects nih.gov |
Structure-Function Relationships and Molecular Modeling of Sulfotransferase Enzymes
The substrate specificity and catalytic activity of sulfotransferases are dictated by their three-dimensional structure. X-ray crystallography has revealed that cytosolic SULTs, including SULT1A3, are globular proteins characterized by a single α/β domain with a core five-stranded β-sheet. nih.gov This core structure is crucial for binding the universal sulfonate donor, PAPS, and forms the heart of the catalytic site. nih.gov
Molecular modeling and kinetic studies have been instrumental in understanding how SULT1A3 interacts with its substrates. An in-depth study combining in vitro kinetics with in silico molecular docking and dynamics simulations investigated the sulfation of normetanephrine's stereoisomers, (1R)-Normetanephrine (the natural form) and (1S)-Normetanephrine. nih.gov The kinetic analysis revealed that the Kₘ, Vₘₐₓ, and k꜀ₐₜ values were similar for both the individual enantiomers and the racemic mixture. nih.gov This finding indicates that SULT1A3 does not exhibit significant enantioselectivity in the sulfation of normetanephrine. nih.gov
The molecular models provided a structural explanation for this lack of stereoselectivity. nih.gov The docking simulations showed that both the (1R) and (1S) enantiomers could be accommodated within the catalytic pocket of SULT1A3 with almost identical binding modes. nih.gov This is attributed to a mutual adaptability between the normetanephrine molecule and the enzyme's active site, a process described by an "induced-fit model". nih.gov
Structure-function studies comparing SULT1A3 with the highly homologous but functionally distinct SULT1A1 have identified specific amino acid residues that govern substrate preference. wikigenes.orgnih.gov For instance, a single amino acid, glutamic acid at position 146 (Glu146), is critical for the dopamine-sulfating activity of SULT1A3. wikigenes.orgethernet.edu.et Exchanging this residue can transform the catalytic properties of SULT1A3 to more closely resemble those of SULT1A1, highlighting its role as a key determinant of substrate specificity. wikigenes.orgethernet.edu.et
| Substrate | KM (μM) | Vmax (pmol/min/mg) | kcat (s-1) |
|---|---|---|---|
| (1R)-Normetanephrine | 15.7 ± 2.4 | 1074 ± 55 | 0.66 ± 0.03 |
| (1S)-Normetanephrine | 12.3 ± 1.9 | 1038 ± 50 | 0.64 ± 0.03 |
| Racemic Normetanephrine | 13.7 ± 1.7 | 1069 ± 46 | 0.66 ± 0.03 |
Data adapted from Grouzmann et al. (2012). nih.gov Values are presented as mean ± SEM. The similarities in kinetic values demonstrate a lack of enantioselectivity.
Pharmacological and Experimental Interventions Affecting Dl Normetanephrine Sulfate Levels
Effects of COMT and SULT Inhibitors on Normetanephrine (B1208972) Sulfation in In Vitro and In Vivo Research
The formation of normetanephrine and its subsequent sulfation are key steps in the metabolic pathway of norepinephrine (B1679862). These processes are catalyzed by two principal enzymes: Catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs), respectively. The inhibition of these enzymes, either experimentally or through pharmacological intervention, directly impacts the levels of normetanephrine and its sulfated conjugate, DL-normetanephrine sulfate (B86663).
The sulfation of catecholamines is primarily mediated by the SULT1A3 isoenzyme, which is highly concentrated in gastrointestinal tissues. basicmedicalkey.com This enzyme has a high affinity for dopamine (B1211576) and the O-methylated metabolites of catecholamines, including normetanephrine. basicmedicalkey.com In humans, a significant portion of circulating catecholamines exists in an inactive, sulfonated form; for instance, approximately 73% of plasma norepinephrine is sulfonated. nih.gov
Inhibition of COMT, the enzyme responsible for converting norepinephrine to normetanephrine, has been studied extensively, particularly in the context of Parkinson's disease treatment. COMT inhibitors such as entacapone (B1671355) and tolcapone (B1682975) are used to increase the bioavailability of levodopa (B1675098). nih.govresearchgate.net These inhibitors act by blocking the O-methylation of catecholamines. researchgate.net In human volunteers, administration of COMT inhibitors dose-dependently inhibits the enzyme's activity and decreases the plasma levels of COMT-dependent metabolites of epinephrine (B1671497) and norepinephrine. nih.gov In vitro studies using tropolone, a COMT inhibitor, have shown that blocking methylation can lead to a proportional decrease in doubly conjugated (methylated and sulfated) metabolites of catecholic drugs. researchgate.net This suggests a concerted action between COMT and SULT enzymes, where sulfation may partially compensate for suppressed methylation. researchgate.net
Conversely, inhibition of SULT enzymes, particularly SULT1A, can lead to an increase in active, non-sulfated catecholamines. nih.govresearchgate.net SULT1A inhibitors prevent the normal deactivation of catecholamines. researchgate.netresearchgate.net Many dietary polyphenols found in fruits, vegetables, and beverages have been identified as potent SULT inhibitors in vitro. nih.govmdpi.com For example, flavonoids such as luteolin, genistein, and daidzein (B1669772) have been shown to inhibit SULT1A1 at submicromolar levels in cell culture models. mdpi.com In vivo evidence suggests that ingestion of foods containing SULT1A inhibitors can lead to increased plasma free catecholamines, which could, in turn, affect the substrate pool available for COMT and subsequent sulfation pathways. nih.govresearchgate.net
| Intervention | Enzyme Target | Observed Effect in Research | Reference |
|---|---|---|---|
| COMT Inhibitors (e.g., Entacapone, Tolcapone, Tropolone) | Catechol-O-methyltransferase (COMT) | Inhibit O-methylation of catecholamines, decreasing the formation of normetanephrine from norepinephrine and reducing levels of downstream metabolites. | nih.govresearchgate.netresearchgate.net |
| SULT Inhibitors (e.g., dietary polyphenols, flavonoids) | Sulfotransferase (SULT), primarily SULT1A isoforms | Prevent the sulfation (deactivation) of catecholamines and their metabolites, potentially increasing levels of free normetanephrine. | nih.govresearchgate.netmdpi.com |
Influence of Dietary Factors on DL-Normetanephrine Sulfate Formation and Excretion in Research Models
Dietary components can significantly influence the levels of catecholamine metabolites, including normetanephrine sulfate. The primary mechanism involves the intake of foods rich in catecholamines or their precursors, and the presence of natural compounds that modulate metabolizing enzymes like SULTs. oup.comresearchgate.net
The gastrointestinal tract contains high concentrations of the sulfotransferase isoenzyme SULT1A3, which efficiently inactivates both endogenous and dietary-derived catecholamines by converting them to sulfate conjugates. oup.commdpi.com Consequently, consuming catecholamine-rich foods can substantially increase the levels of sulfated metabolites. oup.com
A key crossover study involving 26 healthy adults investigated the short-term effects of a catecholamine-rich diet (containing items like bananas, pineapple, and walnuts) on plasma and urinary metanephrines. nih.gov The diet provided approximately 35 µmol of dopamine and 1 µmol of norepinephrine. nih.gov The results demonstrated that while the diet had negligible influence on free normetanephrine in plasma and urine, it caused substantial increases (up to two-fold) in deconjugated normetanephrine in both plasma and urine. oup.comnih.govoup.com Since urinary metanephrines are often measured after deconjugation (acid hydrolysis), which reflects the total amount of free and sulfated forms, these findings highlight the direct impact of diet on this compound levels. oup.com
| Analyte | Effect of Catecholamine-Rich Diet | Magnitude of Change | Reference |
|---|---|---|---|
| Plasma Free Normetanephrine | Negligible | Not significant | nih.govoup.com |
| Urinary Free Normetanephrine | Negligible | Not significant | nih.govoup.com |
| Plasma Deconjugated Normetanephrine (reflects Normetanephrine Sulfate) | Substantial Increase | Up to 2-fold | oup.comnih.govoup.com |
| Urinary Deconjugated Normetanephrine (reflects Normetanephrine Sulfate) | Substantial Increase | Up to 2-fold | oup.comnih.govoup.com |
Beyond direct catecholamine intake, other dietary compounds like polyphenols can modulate normetanephrine sulfate levels. researchgate.netmdpi.com Polyphenols, found in foods like fruits, vegetables, tea, and red wine, can act as inhibitors of SULT enzymes. nih.govresearchgate.net By inhibiting SULT1A enzymes in the gut, these dietary components can reduce the sulfation of catecholamines, potentially altering the ratio of free to sulfated normetanephrine. researchgate.netnih.gov This inhibition may contribute to false-positive results in diagnostic tests that measure total (deconjugated) metanephrines. researchgate.netresearchgate.net
Pharmacological Modulation of Catecholamine Precursor Availability and its Impact on this compound
The biosynthesis of norepinephrine begins with the amino acid tyrosine. google.comnih.gov The availability of this primary precursor, and its immediate product levodopa (L-DOPA), can be pharmacologically modulated, thereby influencing the entire downstream pathway, including the production of normetanephrine and its sulfate conjugate.
The most direct pharmacological precursor to norepinephrine (after dopamine) is L-DOPA, a cornerstone therapy for Parkinson's disease. researchgate.netd-nb.info L-DOPA administration bypasses the rate-limiting tyrosine hydroxylase step, leading to a significant increase in dopamine synthesis. amegroups.org This surge in dopamine can be subsequently converted to norepinephrine. nih.gov
The impact of L-DOPA therapy on normetanephrine levels has been a subject of investigation, particularly due to its potential to interfere with diagnostic tests for catecholamine-producing tumors. Early research suggested that L-DOPA could raise urinary free normetanephrine. researchgate.net However, more recent studies utilizing highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have provided a clearer picture. A study comparing Parkinson's disease patients on L-DOPA therapy to a reference group found that plasma and urinary concentrations of free and deconjugated normetanephrine were largely unaffected by the treatment. d-nb.info In contrast, the same study showed that L-DOPA therapy led to dramatic (22- to 148-fold) increases in dopamine and its metabolite, methoxytyramine (B1233829). d-nb.info These findings indicate that while L-DOPA profoundly impacts the dopamine metabolic pathway, its effect on the norepinephrine-normetanephrine pathway is minimal, and therefore it is unlikely to significantly alter this compound levels. mdpi.comd-nb.info
| Pharmacological Agent | Mechanism | Reported Impact on Normetanephrine (NMN) / NMN Sulfate | Reference |
|---|---|---|---|
| Tyrosine | Increases availability of the primary catecholamine precursor. | Expected to increase the substrate pool for norepinephrine synthesis, potentially leading to higher NMN and NMN sulfate levels. | google.comnih.gov |
| Metyrosine | Inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. | Reduces overall catecholamine production, leading to lower levels of NMN and NMN sulfate. | amegroups.org |
| Levodopa (L-DOPA) | Bypasses the rate-limiting step, directly increasing dopamine synthesis, which can be converted to norepinephrine. | LC-MS/MS studies show that L-DOPA therapy does not significantly affect plasma or urinary concentrations of normetanephrine. | d-nb.info |
Future Research Directions and Emerging Methodologies
Application of Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics) to DL-Normetanephrine Sulfate (B86663) Research
The advent of high-throughput 'omics' technologies, such as metabolomics and proteomics, offers a powerful systems-biology approach to understanding the role of DL-Normetanephrine Sulfate. elsevier.com These technologies allow for the simultaneous measurement of a vast array of molecules, providing a comprehensive snapshot of the metabolic state and protein landscape of a biological system. elsevier.comscispace.com This contrasts with traditional methods that focus on a single or a small number of analytes.
Metabolomics, the large-scale study of small molecules or metabolites, is particularly well-suited for elucidating the broader metabolic context of normetanephrine (B1208972) sulfation. ingentaconnect.com Targeted metabolomics can precisely quantify known metabolites within the catecholamine pathway, while untargeted approaches can help discover novel or unexpected metabolites that are altered in conjunction with normetanephrine levels. nih.govcreative-proteomics.com For instance, a targeted metabolomics study on patients with catecholamine-producing tumors identified several metabolic alterations, suggesting that a broader metabolic profile could enhance diagnostic potential and understanding of the systemic effects of catecholamine excess. nih.gov While one study found that plasma metabolomics had limited diagnostic utility for certain tumors due to inter-individual variability, it highlighted that the diabetogenic effect of catecholamine excess was a dominant feature in the plasma metabolome. nih.gov The integration of multi-omics data, as demonstrated in projects like HT-ADVANCE, which combines data on plasma catecholamine metabolites with steroids, miRNAs, and other small metabolites, is expected to yield more robust biomarkers and deeper mechanistic insights. ht-advance.eu
Proteomics, the study of the entire complement of proteins, can identify the enzymes, transporters, and regulatory proteins that govern the synthesis, metabolism, and action of this compound. ingentaconnect.com Advanced mass spectrometry-based proteomic techniques can quantify changes in the expression of key enzymes like sulfotransferase 1A3 (SULT1A3) and catechol-O-methyltransferase (COMT) under various physiological and pathological conditions. ingentaconnect.comresearchgate.net Combining proteomic and metabolomic data can create a more complete picture; for example, correlating the expression levels of steroidogenic enzymes with the profiles of sulfated and free steroids in adrenal tissues. nih.gov This integrated 'omics' approach is crucial for moving beyond simple biomarker measurement to understanding the complex regulatory networks that control sulfated catecholamine metabolite levels.
Development of Novel Biosensors and Imaging Probes for In Situ Analysis
A significant frontier in this compound research is the development of tools for its direct and localized measurement within biological systems. Current methods typically rely on collecting biological fluids like plasma or urine, which provide a systemic but not a localized view. unil.ch Emerging research focuses on novel biosensors and imaging probes for sensitive, selective, and potentially in situ analysis. frontiersin.org
Novel Biosensors: Electrochemical biosensors are a major area of development due to their potential for high sensitivity, rapid response, and miniaturization. researchgate.net Researchers are creating innovative sensor platforms using advanced nanomaterials.
Graphene and Nanoparticle-Based Sensors: One approach involves modifying screen-printed graphene electrodes with chitosan (B1678972) nanoparticles and the enzyme tyrosinase. nih.govnih.gov This combination leverages the excellent conductivity of graphene and the biocompatibility of chitosan to create a sensor that can detect total catecholamines with high sensitivity and a fast response time of just 3 seconds. nih.govnih.gov
Gold Nanoparticle Probes: Functionalized gold nanoparticles (AuNPs) are being used to develop colorimetric and electrochemical sensors. researchgate.netcolab.ws In one design, AuNPs are functionalized with ligands that specifically recognize different parts of the normetanephrine molecule, leading to a detectable signal upon binding. researchgate.net Another design uses amine-functionalized gold nanoparticles decorated on nanosheets for the detection of normetanephrine in plasma and serum. dntb.gov.ua
These advancements in biosensor technology promise more accessible and rapid analytical tools.
Interactive Table: Comparison of Emerging Biosensors for Catecholamine/Normetanephrine Detection
| Sensor Type | Core Components | Target Analyte(s) | Key Performance Metrics | Reference |
| Amperometric Biosensor | Tyrosinase, Chitosan Nanoparticles, Graphene Electrode | Total Catecholamines (DA, EP, NEP) | LOD: 0.17 μM; Sensitivity: 0.583 μA μM⁻¹ cm⁻²; Response Time: 3 s | nih.govnih.gov |
| Voltammetric Sensor | Carbon Paste, Chitosan | Normetanephrine, Dopamine (B1211576) | Simultaneous detection in the presence of interferents | researchgate.net |
| Electrochemical Sensor | Amine-Functionalized Gold Nanoparticles | Normetanephrine | Detection in plasma and serum | dntb.gov.ua |
| Colorimetric Probe | Functionalized Gold Nanoparticles (AuNPs) | Normetanephrine | Specific recognition of functional groups | researchgate.net |
| Fluorescent Probe | Terbium ions (Tb³⁺), Sodium dodecyl benzene (B151609) sulphonate (SDBS) | Catecholamines | Fluorescence enhancement upon complexation | jchemrev.com |
LOD: Limit of Detection; DA: Dopamine; EP: Epinephrine (B1671497); NEP: Norepinephrine (B1679862)
Imaging Probes for In Situ Analysis: Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of hundreds to thousands of biomolecules—including metabolites, lipids, and proteins—directly in tissue sections without the need for labels. frontiersin.orgthieme-connect.com This technology can create a heat map image showing the location and relative abundance of specific molecules like normetanephrine. frontiersin.org MSI has already been applied to study the metabolome of endocrine tumors, demonstrating its ability to distinguish different tumor types based on their unique metabolic profiles. nih.govfrontiersin.org Future applications will likely focus on improving the spatial resolution, which can now approach the single-cell level, and enhancing the sensitivity for detecting low-abundance metabolites like free normetanephrine within complex tissue environments. frontiersin.orgdntb.gov.ua
Unexplored Biological Functions and Regulatory Mechanisms of Sulfated Catecholamine Metabolites
Historically, sulfation has been viewed primarily as a Phase II metabolic process that inactivates molecules and facilitates their excretion. oup.com However, a growing body of evidence suggests that the sulfation of catecholamine metabolites like normetanephrine is part of a more complex regulatory system. nih.govoup.com
The process of sulfation involves the transfer of a sulfonate group from a universal donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to the substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com This modification dramatically increases the water solubility of the molecule. While this aids in renal clearance, it may also serve other functions. frontiersin.org One emerging hypothesis is that sulfated metabolites, such as normetanephrine sulfate, act as a large, circulating, and biologically inert reservoir. oup.comacs.org The active, free form of the compound could then be regenerated in specific target tissues through the action of arylsulfatase enzymes, which cleave the sulfate group. oup.com This would allow for a fine-tuned, localized regulation of active hormone or neurotransmitter levels, independent of new synthesis.
In adult humans, the vast majority of circulating catecholamines exist as their sulfate conjugates. oup.com For example, free dopamine represents less than 1% of the total free and sulfated dopamine in plasma. oup.com The sulfation process itself is tissue-specific; the key enzyme for catecholamine sulfation, SULT1A3, is highly expressed in the gastrointestinal tract and fetal liver but is largely absent in the adult liver. oup.comfrontiersin.org This tissue-specific expression points to specialized roles for sulfation beyond simple systemic detoxification. Research suggests that sulfation in the brain may be a potent molecular process that modulates behavioral plasticity. nih.gov Future studies are needed to fully characterize the tissue-specific expression of sulfatases that could de-conjugate normetanephrine sulfate and to investigate whether this "inactive" metabolite can be locally reactivated to influence physiological processes.
Role of Enantioselectivity in Normetanephrine Sulfation and its Biological Implications
Normetanephrine is a chiral molecule, existing as two enantiomers (mirror images): (1R)-normetanephrine and (1S)-normetanephrine. The naturally occurring form, derived from norepinephrine, is the (1R)-enantiomer. nih.gov Understanding whether the enzymes that metabolize normetanephrine are selective for one enantiomer over the other is crucial for comprehending its biological fate and for the accurate interpretation of clinical tests that may use racemic standards.
The primary enzyme responsible for the sulfation of normetanephrine is sulfotransferase 1A3 (SULT1A3). frontiersin.org A pivotal study investigating the enantioselectivity of this enzyme yielded a surprising result: SULT1A3 is not substrate-enantioselective toward normetanephrine. nih.gov In vitro experiments using recombinant human SULT1A3 showed that the kinetic parameters—the Michaelis-Menten constant (K(M)), maximum velocity (V(max)), and catalytic efficiency (k(cat))—were similar for the sulfation of (1R)-normetanephrine, (1S)-normetanephrine, and the racemic mixture. nih.gov
Interactive Table: Kinetic Parameters of SULT1A3-Catalyzed Sulfation of Normetanephrine Enantiomers
| Substrate | K(M) (μM) | V(max) (pmol/min/mg protein) | k(cat) (s⁻¹) |
| (1R)-Normetanephrine | 3.3 ± 0.6 | 1850 ± 100 | 1.15 |
| (1S)-Normetanephrine | 3.4 ± 0.8 | 1860 ± 120 | 1.16 |
| Racemic Normetanephrine | 3.5 ± 0.7 | 1850 ± 110 | 1.15 |
| Data derived from an in vitro study with recombinant human SULT1A3. nih.gov |
This lack of enantioselectivity was further supported by computational modeling, which showed that both enantiomers could bind to the enzyme's catalytic pocket in an almost identical fashion. nih.gov The study concluded that a mutual adaptability between the ligands and the SULT1A3 enzyme, described as an "induced-fit model," allows the enzyme to accommodate both mirror-image forms effectively. nih.gov
The biological implication of this finding is that the body is likely capable of sulfonating and clearing both the natural (1R)- and the unnatural (1S)-enantiomer of normetanephrine with equal efficiency. This is significant for pharmacology, as synthetic drugs are often produced as racemic mixtures. It also simplifies certain aspects of metabolic research, as the sulfation rate is not dependent on the enantiomeric composition of the normetanephrine present. However, it leaves open questions about other metabolic pathways, such as those involving monoamine oxidase, and whether they exhibit enantioselectivity, which remains an area for future investigation.
Q & A
Basic Research Questions
Q. How can DL-Normetanephrine Sulfate be reliably distinguished from structurally similar catecholamine metabolites in analytical workflows?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify sulfated vs. non-sulfated metabolites. Cross-validate with synthetic standards (e.g., DL-Normetanephrine Glucuronide) and adjust mobile-phase ionic strength to resolve co-eluting compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: avoid inhalation/contact via PPE (gloves, lab coats, fume hoods). In case of skin exposure, rinse immediately with water. For experimental use, ensure disposal complies with environmental regulations (e.g., prevent entry into waterways) .
Q. What are the primary sources of this compound for in vitro studies, and how should purity be verified?
- Methodological Answer : Procure from certified suppliers (e.g., Sigma-Aldrich). Validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Cross-check CAS (1011-74-1) and EC (213-787-2) identifiers to confirm batch consistency .
Advanced Research Questions
Q. How can researchers address contradictory data in this compound’s stability under varying pH conditions?
- Methodological Answer : Design stability studies using buffered solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy or LC-MS. Account for ionic strength effects (e.g., counterion interactions in sulfate vs. hydrochloride salts) and report statistical parameters (e.g., Cohen’s d for effect sizes) to quantify variability .
Q. What experimental strategies optimize the detection of this compound in complex biological matrices like plasma or urine?
- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate sulfated metabolites. Use isotope-labeled internal standards (e.g., Epinephrine-d3) to correct for matrix effects. Validate recovery rates and limit of detection (LOD) using calibration curves with ≥5 data points .
Q. How do researchers reconcile discrepancies between in vivo and in vitro pharmacokinetic models for this compound?
- Methodological Answer : Perform interspecies scaling adjustments (e.g., allometric modeling) and incorporate tissue-specific clearance rates. Use Bayesian hierarchical models to integrate in vitro enzyme kinetic data (e.g., sulfotransferase activity) with in vivo bioavailability studies. Disclose prior distributions and MCMC convergence criteria in statistical reporting .
Q. What are the implications of this compound’s sulfation state on its receptor-binding affinity compared to non-sulfated analogs?
- Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement) using α-adrenergic receptor subtypes. Compare IC50 values between sulfated and desulfated forms. Use molecular docking simulations to predict sulfate group interactions with receptor binding pockets, and validate with mutagenesis studies .
Methodological Best Practices
- Data Reprodubility : Adhere to Nature Research guidelines for reporting statistical parameters (sample size, effect sizes, Bayesian priors) and deposit raw data in repositories like GitHub .
- Literature Synthesis : Systematically map inconsistencies in metabolite stability studies using PRISMA frameworks, highlighting gaps in pH-dependent degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
